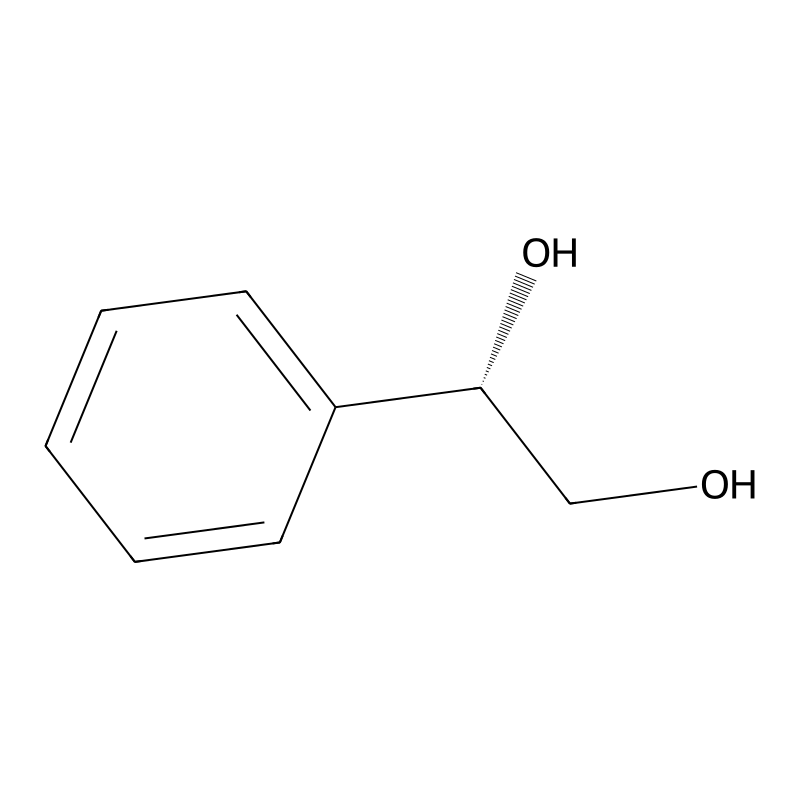(S)-(+)-1-Phenyl-1,2-ethanediol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Asymmetric Synthesis:
(S)-(+)-Mandelic acid is a valuable chiral auxiliary in organic synthesis. Its chiral center allows chemists to control the stereochemistry of newly formed bonds during reactions, leading to the desired enantiomer of a product. This makes it crucial for synthesizing various pharmaceuticals and other chiral molecules. [Source: "Asymmetric Synthesis" by Michael North, ]
Pharmaceutical Development:
(S)-(+)-Mandelic acid itself possesses various pharmacological properties, including antibacterial and antifungal activities. It is also used as a precursor for the synthesis of several drugs, such as the anti-inflammatory drug ibuprofen. Studies are ongoing to explore its potential as a treatment for other conditions. [Source: "Pharmaceutical Applications of Chiral Alcohols" by Laura I. Bosch and Fernando R. Nájera, ]
Material Science and Engineering:
(S)-(+)-Mandelic acid is used as a building block in the synthesis of various functional materials. It can be incorporated into polymers, gels, and other materials to impart specific properties such as chirality, conductivity, and self-assembly. This makes it valuable for developing novel materials with potential applications in electronics, sensors, and drug delivery. [Source: "Functional Materials from Chiral Alcohols" by Michael G. Hutchings, ]
(S)-(+)-1-Phenyl-1,2-ethanediol is a chiral compound with the molecular formula and a molecular weight of approximately 138.16 g/mol. This compound features a phenyl group attached to a 1,2-ethanediol backbone, making it significant in various chemical and biological applications. It is known for its optical activity, which is crucial in the synthesis of pharmaceuticals and other fine chemicals. The compound has been isolated from various biological sources, including Colletotrichum crassipes, indicating its natural occurrence and potential biological significance .
(S)-(+)-1-Phenyl-1,2-ethanediol can undergo several chemical transformations:
- Oxidative Cleavage: This compound can be cleaved oxidatively to produce benzaldehyde and other derivatives. The mechanism involves the formation of a carbonyl intermediate followed by further reactions to yield products like benzyl alcohol and methyl benzoate .
- Biotransformation: Enzymatic pathways involving Escherichia coli and Candida parapsilosis have been shown to convert (R)-1-phenyl-1,2-ethanediol to (S)-(+)-1-phenyl-1,2-ethanediol through a series of redox reactions that require NAD+ and NADPH as cofactors .
The biological activity of (S)-(+)-1-phenyl-1,2-ethanediol has been explored in various contexts:
- Antimicrobial Properties: Some studies suggest that this compound may exhibit antimicrobial activity, although specific mechanisms and efficacy levels require further investigation.
- Pharmacological Potential: Due to its chiral nature, (S)-(+)-1-phenyl-1,2-ethanediol may serve as an important intermediate in the synthesis of biologically active compounds, potentially influencing drug design and development.
Several methods are employed for synthesizing (S)-(+)-1-phenyl-1,2-ethanediol:
- Asymmetric Synthesis: This method utilizes chiral catalysts or reagents to selectively produce the (S) enantiomer from prochiral substrates. High concentrations of reactants can enhance yields .
- Biocatalytic Methods: Utilizing engineered microorganisms such as Escherichia coli allows for efficient one-step production from the (R) enantiomer through enzymatic reduction processes involving carbonyl reductases .
(S)-(+)-1-Phenyl-1,2-ethanediol finds applications in various fields:
- Pharmaceuticals: It serves as a precursor for synthesizing various drugs due to its chiral properties.
- Flavors and Fragrances: The compound is used in the formulation of certain flavoring agents and perfumes due to its aromatic characteristics.
Interaction studies involving (S)-(+)-1-phenyl-1,2-ethanediol have focused on its reactivity with different chemical species:
- Reactivity with Oxidants: The compound's oxidative cleavage can lead to valuable products in synthetic organic chemistry.
- Enzyme Substrate Studies: Research has shown how this compound interacts with specific enzymes, influencing metabolic pathways and biotransformation rates.
Several compounds share structural similarities with (S)-(+)-1-phenyl-1,2-ethanediol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,2-Ethanediol | Non-aromatic; commonly known as ethylene glycol. | |
| 1-(4-Hydroxyphenyl)ethanol | Hydroxyl group on para position; used in pharmaceuticals. | |
| 3-(4-Hydroxyphenyl)propan-1-ol | Contains a longer carbon chain; used in flavoring agents. | |
| Benzyl alcohol | Simple aromatic alcohol; widely used as a solvent. |
(S)-(+)-1-Phenyl-1,2-ethanediol stands out due to its specific stereochemistry and potential as a chiral building block in organic synthesis. Its unique properties make it valuable in both industrial applications and research settings.







